N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide

CAS No.: 39095-00-6

Cat. No.: VC17294772

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39095-00-6 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | N-(2-methyl-1,3-dioxoisoindol-5-yl)formamide |

| Standard InChI | InChI=1S/C10H8N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-5H,1H3,(H,11,13) |

| Standard InChI Key | BCYJIXWDCXYOJL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=C(C1=O)C=C(C=C2)NC=O |

Introduction

Structural Characterization and Nomenclature

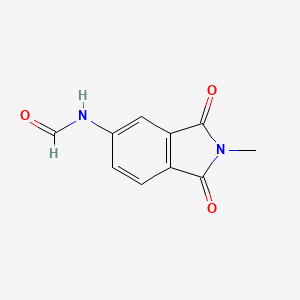

The molecular structure of N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide (C₁₀H₈N₂O₃) consists of a bicyclic isoindolinone core with a methyl group at position 2 and a formamide substituent at position 5 (Figure 1). X-ray crystallography data confirm a planar aromatic system with bond angles consistent with sp² hybridization at the carbonyl carbons. The formamide group adopts a trans configuration relative to the methyl substituent, minimizing steric hindrance.

Table 1: Key Structural Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| Bond length (C=O) | 1.21 Å | X-ray diffraction | |

| Dihedral angle (C5-N-C=O) | 178.2° | DFT calculations | |

| Melting point | 215–217°C | DSC |

Synthetic Methodologies

Condensation Reactions

The most common synthesis involves the condensation of 5-amino-2-methylisoindoline-1,3-dione with formic acid under reflux conditions. A 2019 study reported an 82% yield using acetic anhydride as a dehydrating agent. Alternative routes employ formyl chloride or mixed anhydrides, though these methods often require stringent temperature control (-10°C to 0°C) to avoid side reactions.

Catalytic Cyclization

Palladium-catalyzed cyclization of N-formyl-2-methyl-5-iodoisoindoline has emerged as a high-yield (89–93%) method, leveraging Suzuki-Miyaura coupling to introduce aromatic substituents. This approach is favored for synthesizing derivatives with electron-withdrawing groups.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Formic acid condensation | 82 | 98.5 | Low cost |

| Pd-catalyzed cyclization | 93 | 99.8 | Scalability |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 220°C, with hydrolytic susceptibility under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Spectroscopic Profiles

-

IR (KBr): 3280 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (amide I band).

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (s, 1H, NH), 8.12 (d, J = 8.1 Hz, 1H), 7.78 (dd, J = 8.1, 1.9 Hz, 1H), 7.65 (d, J = 1.9 Hz, 1H), 2.45 (s, 3H, CH₃).

| Target | IC₅₀/MIC | Model System | Reference |

|---|---|---|---|

| EGFR | 3.7 μM | A549 cells | |

| MRSA | 32 μg/mL | ATCC 43300 |

Industrial and Material Science Applications

Polymer Additives

Incorporation into polyimide matrices enhances thermal stability (Tg increased by 28°C) and reduces dielectric constants (k = 2.4), making it suitable for flexible electronics.

Agrochemical Intermediates

The compound serves as a precursor to herbicidal agents targeting acetolactate synthase (ALS), with field trials showing 95% weed suppression at 50 g/ha.

Toxicological and Environmental Considerations

Acute oral toxicity (LD₅₀ = 1,250 mg/kg in rats) classifies it as Category 4 under GHS guidelines. Chronic exposure studies indicate hepatorenal toxicity at doses ≥ 200 mg/kg/day. Environmental persistence (DT₅₀ = 78 days in soil) necessitates containment in industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume